Cinnarizine metabolite C-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

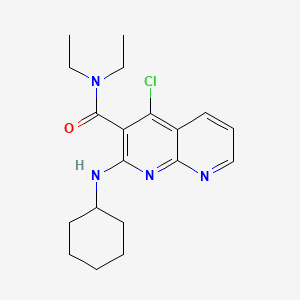

Cinnarizine metabolite C-2 is a derivative of cinnarizine, a well-known antihistaminic drug primarily used for the treatment of vestibular disorders such as vertigo, nausea, and motion sickness . This compound is formed through the metabolic processes involving the parent compound, cinnarizine . This metabolite has garnered interest due to its potential pharmacological activities and its role in the overall efficacy and safety profile of cinnarizine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cinnarizine metabolite C-2 typically involves the metabolic transformation of cinnarizine in the liver. The primary metabolic pathways include hydroxylation and N-desalkylation . These reactions are catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The hydroxylation of the cinnamyl phenyl ring and the diphenylmethyl group results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound is not commonly practiced as it is primarily a metabolic byproduct. the synthesis of cinnarizine itself involves the reaction of diphenylmethylpiperazine with cinnamyl chloride under controlled conditions . The resulting product undergoes further metabolic transformations in vivo to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions

Cinnarizine metabolite C-2 undergoes several types of chemical reactions, including:

Oxidation: Hydroxylation of the cinnamyl phenyl ring and the diphenylmethyl group.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions involving the replacement of functional groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Cytochrome P450 enzymes (CYP2D6 and CYP3A4).

Reaction conditions: Physiological conditions in the liver, including the presence of NADPH and oxygen.

Major Products

The major products formed from these reactions include hydroxylated derivatives of cinnarizine, such as this compound .

Aplicaciones Científicas De Investigación

Cinnarizine metabolite C-2 has several scientific research applications, including:

Chemistry: Studying the metabolic pathways and transformation of antihistaminic drugs.

Biology: Understanding the role of cytochrome P450 enzymes in drug metabolism.

Medicine: Investigating the pharmacokinetics and pharmacodynamics of cinnarizine and its metabolites.

Industry: Developing improved formulations and delivery systems for cinnarizine.

Mecanismo De Acción

The mechanism of action of cinnarizine metabolite C-2 involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting the contractions of vascular smooth muscle cells through the blockade of L-type and T-type voltage-gated calcium channels . Additionally, this compound has been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors . These interactions contribute to its antihistaminic and vasorelaxant effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to cinnarizine metabolite C-2 include:

Flunarizine: Another calcium channel blocker used for the treatment of vertigo and migraine.

Betahistine: A histamine analog used for the treatment of Ménière’s disease.

Prochlorperazine: An antiemetic and antipsychotic used for the treatment of nausea and vertigo.

Uniqueness

This compound is unique due to its specific metabolic origin and its dual action as both an antihistaminic and a calcium channel blocker . This combination of properties makes it particularly effective in managing vestibular disorders and related symptoms .

Propiedades

Número CAS |

185629-15-6 |

|---|---|

Fórmula molecular |

C26H28N2O |

Peso molecular |

384.5 g/mol |

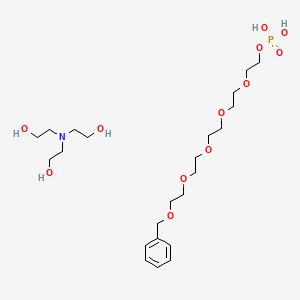

Nombre IUPAC |

4-[(E)-3-(4-benzhydrylpiperazin-1-yl)prop-1-enyl]phenol |

InChI |

InChI=1S/C26H28N2O/c29-25-15-13-22(14-16-25)8-7-17-27-18-20-28(21-19-27)26(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,26,29H,17-21H2/b8-7+ |

Clave InChI |

QFWMZESBHJUDQQ-BQYQJAHWSA-N |

SMILES isomérico |

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.